molecular formula C17H19N5O3 B13122887 (S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide

(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide

Cat. No.: B13122887
M. Wt: 341.4 g/mol
InChI Key: HXBYAXXQCKMBKI-AWEZNQCLSA-N
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Description

(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, a benzodiazepine core, and a propanamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring and the benzodiazepine core separately. These intermediates are then coupled through a series of reactions, including amide bond formation and cyclization under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzodiazepine core can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzodiazepine core may produce dihydrobenzodiazepines.

Scientific Research Applications

(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The benzodiazepine core may interact with neurotransmitter receptors, modulating their function. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide: shares similarities with other benzodiazepine derivatives and imidazole-containing compounds.

Uniqueness

  • The unique combination of the imidazole ring and benzodiazepine core in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C17H19N5O3/c23-15(19-8-7-11-9-18-10-20-11)6-5-14-17(25)21-13-4-2-1-3-12(13)16(24)22-14/h1-4,9-10,14H,5-8H2,(H,18,20)(H,19,23)(H,21,25)(H,22,24)/t14-/m0/s1

InChI Key

HXBYAXXQCKMBKI-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CCC(=O)NCCC3=CN=CN3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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